![molecular formula C7H4O5P- B10841437 2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
2-[(Dioxidophosphino)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dioxidophosphoranyl)oxy]benzoate is an organic compound with the molecular formula C₇H₅O₅P.
Vorbereitungsmethoden
The synthesis of 2-[(Dioxidophosphoranyl)oxy]benzoate typically involves the reaction of benzoic acid derivatives with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-[(Dioxidophosphoranyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
2-[(Dioxidophosphoranyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Dioxidophosphoranyl)oxy]benzoate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
2-[(Dioxidophosphoranyl)oxy]benzoate is unique compared to other benzoic acid derivatives due to the presence of the dioxidophosphoranyl group. Similar compounds include:
Benzoic acid: A simple aromatic carboxylic acid with various applications in food preservation and medicine.
Salicylic acid: A benzoic acid derivative with hydroxyl group, widely used in skincare products.
Phosphinatooxybenzoate: Another derivative with similar functional groups but different chemical properties.
Eigenschaften
Molekularformel |
C7H4O5P- |
---|---|
Molekulargewicht |
199.08 g/mol |
InChI |
InChI=1S/C7H5O5P/c8-7(9)5-3-1-2-4-6(5)12-13(10)11/h1-4H,(H,8,9)/p-1 |
InChI-Schlüssel |
CEHNRTFNHMGQGW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OP(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.